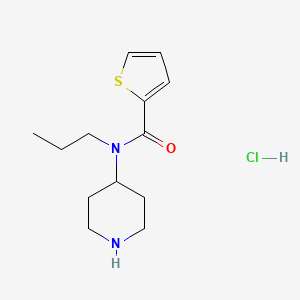

N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride

Description

Historical Context and Development of Thiophene Carboxamides

The development of thiophene carboxamides as a chemical class emerged from the broader exploration of thiophene chemistry, which has its roots in the nineteenth century discovery of thiophene in coal tar fractions. Thiophene itself was first identified as a heterocyclic compound with the formula C₄H₄S, consisting of a planar five-membered ring that exhibits aromatic character through its extensive substitution reactions. The recognition that thiophene resembles benzene in many of its chemical properties laid the foundation for systematic investigations into thiophene derivatives.

Early thiophene research focused on separation and purification techniques, as thiophene's boiling point of 84 degrees Celsius closely matches that of benzene, making separation from coal tar fractions challenging. Scientists developed innovative methods including sulfonation with cold concentrated sulfuric acid to form water-soluble thiophene sulfonic acid, and mercuration reactions using aqueous mercuric acetate to selectively react with thiophene while leaving benzene unchanged. These pioneering separation techniques enabled the isolation of pure thiophene, facilitating subsequent derivatization studies.

The evolution toward carboxamide derivatives represented a significant advancement in thiophene chemistry, driven by the recognition that amide functional groups could impart unique biological and chemical properties to the thiophene scaffold. Research in the early twenty-first century demonstrated that thiophene carboxamides could serve as versatile intermediates for complex molecular architectures, with synthesis methodologies involving condensation reactions catalyzed by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole. These synthetic developments established thiophene carboxamides as important building blocks in medicinal chemistry and materials science applications.

The specific development of piperidine-substituted thiophene carboxamides emerged from systematic structure-activity relationship studies that identified the importance of nitrogen-containing heterocycles in modulating compound properties. Researchers discovered that incorporating piperidine rings into thiophene carboxamide structures enhanced their biological activity profiles and improved their pharmaceutical properties. This led to the synthesis of numerous derivatives, including this compound, as part of comprehensive medicinal chemistry programs aimed at developing new therapeutic agents.

Classification within Heterocyclic Chemistry

This compound occupies a specific position within the broader classification system of heterocyclic compounds, representing a complex molecule that incorporates multiple heterocyclic elements. Heterocyclic compounds are defined as cyclic organic molecules containing at least one heteroatom other than carbon within the ring system, with the most common heteroatoms being nitrogen, oxygen, and sulfur. This compound exemplifies the sophisticated molecular architecture possible when combining different heterocyclic frameworks.

The primary heterocyclic component is the thiophene ring, which belongs to the category of five-membered aromatic heterocycles with one heteroatom. Thiophene can be considered as derived from benzene by replacing one carbon-carbon double bond with a sulfur atom possessing a lone pair of electrons. This substitution maintains the aromatic character while introducing unique electronic properties that distinguish thiophene derivatives from their carbocyclic analogs. The sulfur atom contributes to the electron-rich nature of the thiophene ring, influencing both reactivity patterns and physical properties.

The secondary heterocyclic element is the piperidine ring, which represents a six-membered saturated nitrogen heterocycle. Piperidine belongs to the class of aliphatic heterocyclic compounds, specifically cyclic amines, which do not possess the aromatic character of thiophene but provide important structural and electronic contributions. The nitrogen atom in piperidine can participate in hydrogen bonding interactions and serves as a site for potential protonation, contributing to the compound's solubility and interaction properties.

Within the broader classification framework, this compound can be categorized as a mixed heterocyclic system combining both aromatic and aliphatic heterocycles. The presence of both thiophene and piperidine elements creates a molecule with dual heterocyclic character, offering opportunities for diverse chemical interactions and biological activities. The carboxamide linkage between these heterocyclic components further enhances the compound's classification as a complex heterocyclic derivative with potential for multifunctional applications in chemical research and development.

| Heterocyclic Classification | Ring System | Heteroatom(s) | Aromatic Character | Ring Size |

|---|---|---|---|---|

| Thiophene Core | Thiophene | Sulfur | Aromatic | 5-membered |

| Piperidine Substituent | Piperidine | Nitrogen | Non-aromatic | 6-membered |

| Overall Classification | Mixed Heterocyclic | Sulfur, Nitrogen | Partially Aromatic | Multi-ring System |

Significance in Organic Chemistry and Chemical Research

The significance of this compound in organic chemistry stems from its role as a representative member of the thiophene carboxamide class, which has emerged as an important scaffold for developing bioactive molecules. Research has demonstrated that thiophene carboxamides possess unique structural features that make them valuable building blocks for complex organic synthesis, particularly in the development of compounds with potential biological activities. The combination of aromatic thiophene character with the flexible piperidine ring system creates opportunities for diverse chemical transformations and structure-activity relationship studies.

Synthetic methodology development has benefited significantly from studies involving thiophene carboxamides, as these compounds serve as model systems for exploring new reaction conditions and coupling strategies. Research has shown that thiophene carboxamides can be synthesized through various approaches, including microwave-assisted reactions that improve efficiency and reduce reaction times. The synthesis of N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide derivatives has contributed to the understanding of amidation reactions involving heterocyclic carboxylic acids and complex amine substrates.

Properties

IUPAC Name |

N-piperidin-4-yl-N-propylthiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS.ClH/c1-2-9-15(11-5-7-14-8-6-11)13(16)12-4-3-10-17-12;/h3-4,10-11,14H,2,5-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCINSVYLHQXYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1CCNCC1)C(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

| Step | Reactants and Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-cyanopiperidine hydrochloride + H2S + Base (e.g., triethylamine) | Solvent: DMF or ethanol; Temperature: 40–80 °C; Pressure: 0–10 bar H2S; Time: 2–24 h | Piperidine-4-carbothioamide hydrochloride, high purity (≥99%) and yield (~90%) |

- The reaction is preferably conducted in a closed vessel with controlled hydrogen sulfide pressure (1.5–3 equivalents relative to cyanopiperidine).

- Bases used include triethylamine, di-n-butylamine, and 3-picoline, with triethylamine being particularly effective.

- Solvents can be primary, secondary, or tertiary alcohols; ethanol is commonly used for ease of workup.

- Reaction monitoring involves controlling internal pressure and temperature to optimize conversion and minimize by-products.

Workup and Isolation

- After completion, the reaction mixture is cooled to 10–25 °C.

- Excess hydrogen sulfide is removed via scrubbing (e.g., chlorine bleach scrubber).

- The solid product is filtered, washed with solvent (e.g., ethanol), and dried under reduced pressure at ~40 °C.

- The isolated hydrochloride salt exhibits high purity confirmed by ^1H NMR and other analytical methods.

This method overcomes previous limitations such as large waste generation and the need for dry ice condensers by using catalytic base amounts and mild conditions, yielding a scalable and environmentally friendlier process.

Introduction of the N-Propyl Group on Piperidine

The N-propylation of the piperidine nitrogen to form N-(piperidin-4-yl)-N-propylamine derivatives is a key step toward the target compound.

Catalytic Hydrogenation Method

- Starting from suitable intermediates such as N-(piperidin-4-yl)dipropylamine precursors, catalytic hydrogenation is employed.

- Reaction conditions include:

- Catalyst: 10% palladium on activated carbon.

- Solvent: Ethanol and water mixture.

- Pressure: ~2 MPa (20 bar).

- Temperature: Reflux conditions (~78 °C).

- Reaction time: Approximately 4 hours.

- The reaction is conducted in an autoclave to maintain pressure and temperature.

- After completion, the catalyst is filtered off, and the solvent is removed to yield the N-propylated piperidine as a yellow oil with ~80% yield.

Advantages and Notes

- This method provides high selectivity and yield.

- The use of palladium on carbon allows for mild and clean hydrogenation.

- The process is scalable and suitable for industrial applications.

Coupling with Thiophene-2-Carboxylic Acid Derivatives

The final step involves coupling the N-propylpiperidine intermediate with thiophene-2-carboxylic acid or its activated derivatives to form the amide bond.

Amide Bond Formation

- Typical coupling agents include carbodiimides (e.g., EDC, DCC) or acid chlorides derived from thiophene-2-carboxylic acid.

- The reaction is carried out in aprotic solvents such as DMF or dichloromethane.

- Bases like triethylamine or diisopropylethylamine are used to scavenge the acid by-products.

- Reaction temperature ranges from 0 °C to room temperature.

- Reaction time varies from 2 to 24 hours depending on conditions.

Formation of Hydrochloride Salt

- The free base amide is treated with hydrochloric acid (HCl) in solvents such as ethanol or ether to precipitate the hydrochloride salt.

- The salt is filtered, washed, and dried to obtain the final product with high purity and stability.

Recent Advances in Piperidine Functionalization Relevant to the Compound

Recent research has introduced novel biocatalytic and radical cross-coupling methods to streamline piperidine synthesis, which may be adapted to the target compound's preparation.

- A two-stage process involving biocatalytic carbon-hydrogen oxidation followed by nickel-catalyzed radical cross-coupling allows selective functionalization of piperidines without protective groups or precious metals.

- This modular approach can potentially simplify the synthesis of complex piperidine derivatives, including those bearing thiophene carboxamide groups.

Summary Table of Key Preparation Steps

| Step | Reactants/Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Piperidine-4-carbothioamide hydrochloride synthesis | 4-cyanopiperidine hydrochloride + H2S + triethylamine | Ethanol, 40–80 °C, 4 bar H2S, 5–17 h | ~90% yield, 99% purity | Closed vessel, catalytic base, mild conditions |

| N-Propylation of piperidine | Piperidine derivative + Pd/C + H2 | Ethanol/water, 2 MPa H2, reflux, 4 h | ~80% yield | Autoclave, selective hydrogenation |

| Amide coupling with thiophene-2-carboxylic acid | N-propylpiperidine + thiophene-2-carboxylic acid derivative + coupling agent | DMF/DCM, 0 °C to RT, 2–24 h | High yield | Followed by HCl salt formation |

| Hydrochloride salt formation | Free base amide + HCl | Ethanol or ether, RT | High purity | Precipitation and drying |

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride has garnered attention for its role as a therapeutic agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Inhibition of Protein Kinases

One of the prominent applications of this compound is its potential as an inhibitor of protein kinases, particularly in cancer treatment. Protein kinase B (Akt) is a key player in cellular signaling pathways that regulate cell growth and survival. Compounds similar to this compound have shown promising results in inhibiting Akt activity, which is crucial for the development of anti-cancer therapies .

Anti-Cancer Therapeutics

The compound is being explored for its anti-neoplastic properties. It has been identified as potentially effective against various forms of cancer, including:

- Leukemia

- Non-small cell lung cancer

- Colorectal cancer

- Melanoma

- Breast cancer

Case Studies

A study demonstrated that compounds with similar structures effectively inhibited the growth of human tumor xenografts in vivo, indicating that this compound could have similar efficacy . Another case highlighted its use in combination therapy with other chemotherapeutic agents to enhance overall treatment effectiveness against resistant cancer types .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying cellular signaling pathways. Its ability to modulate kinase activity allows researchers to explore the dynamics of cell signaling and the effects of targeted inhibition.

Applications in Signal Transduction Studies

The compound can be used to dissect the roles of specific kinases in various cellular processes, including:

- Cell proliferation

- Apoptosis

- Metabolic regulation

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Inhibition of protein kinases | Potential for drug development targeting Akt |

| Anti-Cancer Therapeutics | Treatment for leukemia, lung cancer, colorectal cancer | Effective against tumor growth in xenograft models |

| Biochemical Research | Study of signal transduction pathways | Modulates kinase activity to explore cellular dynamics |

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features

The compound is compared to two analogs with piperidine cores and hydrochloride salts:

Key Observations :

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from structural analogs:

Implications :

Pharmacological Activity

No direct pharmacological data are available for the target compound. However:

- Piperidine derivatives are frequently explored for CNS activity (e.g., dopamine or serotonin receptor modulation).

- The cyclopropyl analog is marketed by Hairui Chem as a pharmaceutical intermediate, suggesting utility in drug synthesis .

- The hydroxyethyl analog is sold by EOS Med Chem, though its biological targets are unspecified .

Biological Activity

N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted at the 4-position with a propyl group, linked to a thiophene-2-carboxamide moiety. Its chemical formula is C13H18ClN2OS, with a molecular weight of approximately 252.38 g/mol. The hydrochloride form enhances its solubility, making it suitable for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClN2OS |

| Molecular Weight | 252.38 g/mol |

| Solubility | Water-soluble (hydrochloride) |

| Structural Features | Piperidine and thiophene moieties |

Pharmacological Potential

Research indicates that N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide exhibits several promising biological activities:

The exact mechanisms through which N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide exerts its effects are still under investigation. However, the presence of both nitrogen and sulfur atoms in its structure is believed to play a crucial role in its biological interactions:

- Receptor Interaction : The piperidine ring may enhance binding affinity to various receptors in the central nervous system, which could explain its potential neuroactive properties.

- Enzyme Inhibition : Similar compounds have been studied as inhibitors of key enzymes involved in signaling pathways, such as protein kinases. This suggests that N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide could also interact with such targets .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant activity against various biological targets. For instance:

- Protein Kinase Inhibition : Compounds structurally similar to N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide have shown selective inhibition of protein kinases like Akt, which plays a vital role in cell survival and proliferation .

Safety and Toxicity

The safety profile of this compound is essential for its development as a therapeutic agent. Initial evaluations indicate potential skin irritation and eye damage associated with the compound, emphasizing the need for careful handling and further toxicological studies .

Q & A

Q. What are the recommended synthetic routes for N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride, and how can purity be optimized?

Methodological Answer:

- Synthetic Pathways : A common approach involves coupling thiophene-2-carboxylic acid derivatives with N-propylpiperidin-4-amine. For example, activation of the carboxylic acid using carbodiimides (e.g., EDC/HCl) followed by reaction with the amine in anhydrous solvents like DCM or DMF .

- Purification : Column chromatography (silica gel, gradient elution with MeOH/DCM) is typically used. Recrystallization from ethanol/water mixtures improves crystallinity and purity .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns ensures ≥98% purity. Adjust mobile phase (e.g., acetonitrile/0.1% TFA) to resolve byproducts .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO-d₆ or CDCl₃ confirm the piperidine ring (δ 2.5–3.5 ppm for N-CH₂), thiophene protons (δ 6.8–7.5 ppm), and carboxamide carbonyl (δ ~165 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns. Expected m/z for C₁₃H₂₁ClN₂OS: ~312.1 .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Q. What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF), partially soluble in water (pH-dependent due to the hydrochloride salt). Conduct turbidimetric assays to determine solubility limits .

- Stability : Store desiccated at –20°C to prevent hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced Research Questions

Q. How can receptor binding assays be designed to study this compound’s biological activity?

Methodological Answer:

- Target Selection : Prioritize receptors with homology to piperidine-based ligands (e.g., serotonin, dopamine receptors). Radioligand displacement assays using [³H]-GR113808 (5-HT₄) or [³H]-spiperone (D₂) are recommended .

- Protocol : Incubate compound with membrane preparations (e.g., HEK293 cells expressing the receptor). Measure IC₅₀ via scintillation counting and validate with Schild regression analysis .

Q. What strategies resolve contradictions in reported pharmacological data for structurally related compounds?

Methodological Answer:

- Meta-Analysis : Compare studies using standardized assays (e.g., cAMP vs. calcium flux for GPCR activity). Control for variables like cell line, buffer pH, and ligand concentration .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical residues. Cross-validate with mutagenesis data .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

- Analog Synthesis : Modify the thiophene ring (e.g., 5-bromo substitution) or piperidine N-alkyl chain (e.g., cyclopropyl vs. propyl). Assess changes via IC₅₀ in functional assays .

- Pharmacophore Mapping : Use QSAR tools (e.g., CoMFA) to correlate substituent electronegativity or steric bulk with activity .

Q. What in vitro models are suitable for studying metabolic pathways?

Methodological Answer:

- Hepatic Microsomes : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS. Identify cytochrome P450 isoforms using chemical inhibitors (e.g., ketoconazole for CYP3A4) .

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates .

Contradiction Analysis in Literature

Q. How to address discrepancies in reported synthetic yields?

Methodological Answer:

- Root Cause : Variable yields may arise from amine coupling efficiency. Optimize reaction time (12–24 hr) and stoichiometry (1.2 eq. amine). Use coupling agents like HATU for sterically hindered amines .

- Validation : Replicate protocols from high-yield studies while controlling humidity (use molecular sieves) and oxygen (inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.